![molecular formula C16H23BO3 B15363259 4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)
4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 4-(3-methyloxetan-3-yl)phenylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronic ester intermediate, which is then purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial to achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: : Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: : Biaryl compounds.
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound is extensively used in organic synthesis for the construction of complex molecules. Its applications extend to biological research , where it is used in the development of pharmaceuticals and agrochemicals. In medicine , it is utilized in the synthesis of drug candidates, and in industry , it is employed in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst in cross-coupling reactions. The molecular targets and pathways involved are typically the carbon-carbon double bonds or triple bonds in organic molecules.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its stability and reactivity compared to other boronic acid derivatives. Similar compounds include phenylboronic acid , pinacolboronic acid , and 3-methyloxetan-3-ylboronic acid . While these compounds share structural similarities, the presence of the 3-methyloxetan-3-yl group in this compound enhances its reactivity and stability, making it more suitable for specific applications.
Eigenschaften
Molekularformel |
C16H23BO3 |
|---|---|
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-6-12(7-9-13)16(5)10-18-11-16/h6-9H,10-11H2,1-5H3 |
InChI-Schlüssel |
HVZJSKWSPAFLGM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


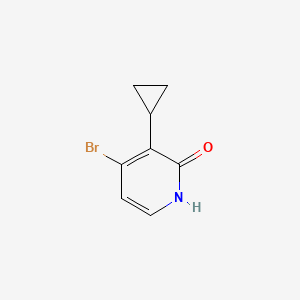
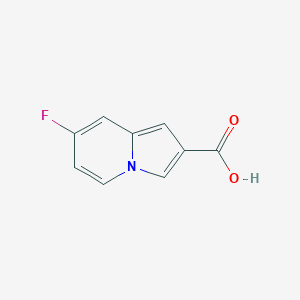
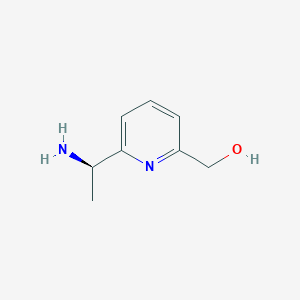
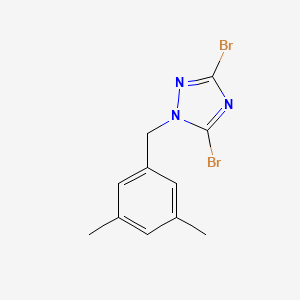
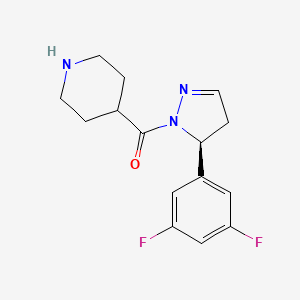
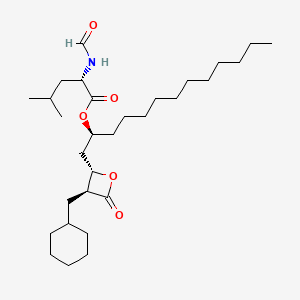
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
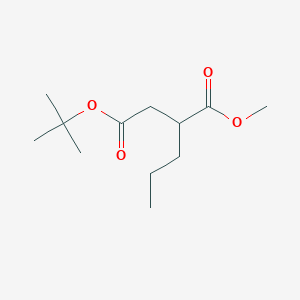
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
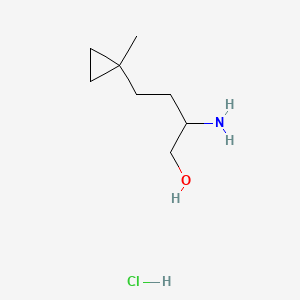
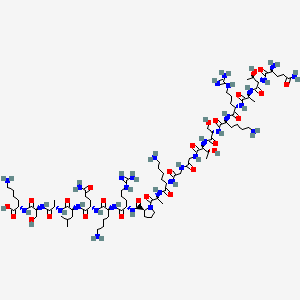
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
